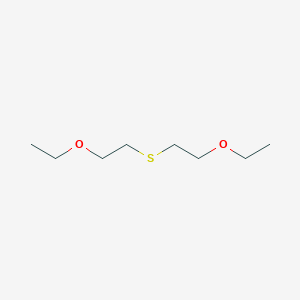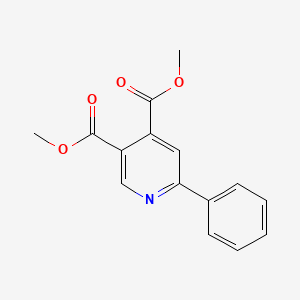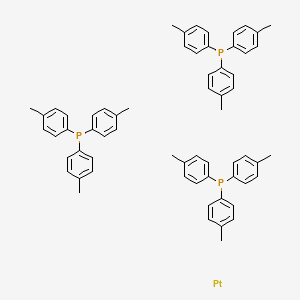
Cyclohexanecarboxylic acid, diphenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, diphenylmethyl ester is an organic compound that belongs to the class of esters It is derived from cyclohexanecarboxylic acid and diphenylmethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, diphenylmethyl ester typically involves the esterification of cyclohexanecarboxylic acid with diphenylmethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+DiphenylmethanolAcid catalystCyclohexanecarboxylic acid, diphenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, diphenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and diphenylmethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and diphenylmethanol.
Reduction: Cyclohexanemethanol and diphenylmethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Cyclohexanecarboxylic acid, diphenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-catalyzed ester hydrolysis and esterification reactions.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of cyclohexanecarboxylic acid, diphenylmethyl ester primarily involves its interaction with enzymes and other biological molecules. The ester group can be hydrolyzed by esterases, leading to the release of cyclohexanecarboxylic acid and diphenylmethanol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
類似化合物との比較
Similar Compounds
- Cyclohexanecarboxylic acid, benzyl ester
- Cyclohexanecarboxylic acid, phenylmethyl ester
- Cyclohexanecarboxylic acid, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
39868-88-7 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
benzhydryl cyclohexanecarboxylate |
InChI |
InChI=1S/C20H22O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2 |
InChIキー |
HSZGCPVDLXEEMZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)








![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)


